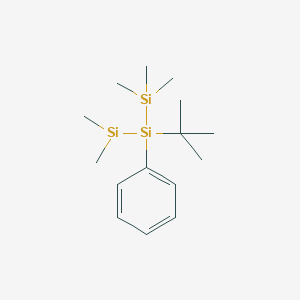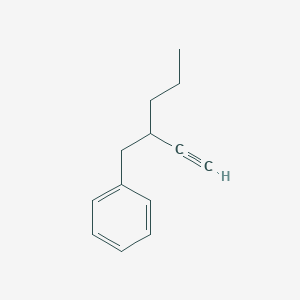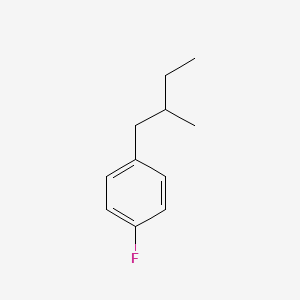![molecular formula C16H16O2 B14228778 1,1'-[But-2-ene-1,2-diylbis(oxy)]dibenzene CAS No. 824948-63-2](/img/structure/B14228778.png)
1,1'-[But-2-ene-1,2-diylbis(oxy)]dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[But-2-ene-1,2-diylbis(oxy)]dibenzene is an organic compound with the molecular formula C18H18O2 It is characterized by the presence of two benzene rings connected by a but-2-ene-1,2-diylbis(oxy) linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[But-2-ene-1,2-diylbis(oxy)]dibenzene typically involves the reaction of 1,2-dibromo-2-butene with phenol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromine-substituted butene, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-[But-2-ene-1,2-diylbis(oxy)]dibenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperature and pressure.
Substitution: Bromine, nitric acid, sulfuric acid as a catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-[But-2-ene-1,2-diylbis(oxy)]dibenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Used in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1’-[But-2-ene-1,2-diylbis(oxy)]dibenzene involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways. Its effects are mediated through the formation of covalent or non-covalent interactions with these targets, leading to changes in their activity or function .
Vergleich Mit ähnlichen Verbindungen
1,1’-[Ethane-1,2-diylbis(oxy)]dibenzene: Similar structure but with an ethane linkage instead of butene.
1,1’-[Propane-1,3-diylbis(oxy)]dibenzene: Similar structure but with a propane linkage.
1,1’-[Hexane-1,6-diylbis(oxy)]dibenzene: Similar structure but with a hexane linkage.
Uniqueness: 1,1’-[But-2-ene-1,2-diylbis(oxy)]dibenzene is unique due to its butene linkage, which imparts specific chemical and physical properties.
Eigenschaften
CAS-Nummer |
824948-63-2 |
|---|---|
Molekularformel |
C16H16O2 |
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
2-phenoxybut-2-enoxybenzene |
InChI |
InChI=1S/C16H16O2/c1-2-14(18-16-11-7-4-8-12-16)13-17-15-9-5-3-6-10-15/h2-12H,13H2,1H3 |
InChI-Schlüssel |
KQIIUNLNRRAHDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C(COC1=CC=CC=C1)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3,5-Dimethylphenyl)methyl]-N-methyl-3-phenylprop-2-ynamide](/img/structure/B14228701.png)
![1-[(2S,3S)-3-[4-(trifluoromethyl)phenyl]oxiran-2-yl]ethanone](/img/structure/B14228710.png)


![2-[2-Oxo-2-(10H-phenoxazin-10-YL)ethyl]-2,3-dihydro-1H-isoindole-4-carbonitrile](/img/structure/B14228721.png)
![5-{2-[4-(Propan-2-yl)phenyl]ethenyl}benzene-1,3-diol](/img/structure/B14228726.png)

![N-[(Anthracen-9-YL)methyl]pyridin-3-amine](/img/structure/B14228735.png)
![1-(8-{[(2S)-2-Methoxy-2-phenylacetyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14228742.png)

![2-(4'-Methyl[1,1'-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14228766.png)

![Phenol, 4-[5-[[[3-(trifluoromethoxy)phenyl]methyl]amino]-3-pyridinyl]-](/img/structure/B14228779.png)
